N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a tricyclic core comprising dioxa (two oxygen atoms), thia (one sulfur atom), and aza (one nitrogen atom) rings fused in a [7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene system. The 11-position is substituted with a 2-(2,5-dioxopyrrolidin-1-yl)acetamide group. Synthetic routes likely involve coupling agents like HOBt/EDC for amide bond formation, as seen in analogous compounds .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-11(5-17-12(19)1-2-13(17)20)16-14-15-7-3-8-9(22-6-21-8)4-10(7)23-14/h3-4H,1-2,5-6H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDOOVSXKVDVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities that warrant thorough investigation.
Structural Characteristics
The compound features a bicyclic structure with multiple functional groups that enhance its reactivity and biological interactions. The molecular formula is with a molecular weight of 383.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O5S2 |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1021215-22-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thieno[2,3-c]pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
The antioxidant properties of this compound can be inferred from related studies showing that similar heterocyclic compounds exhibit protective effects against oxidative stress in biological systems. The ability to scavenge free radicals may contribute to its potential therapeutic applications in preventing cellular damage associated with chronic diseases .
Antimicrobial Effects
Compounds structurally related to this compound have shown promising antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Study on Antiproliferative Activity
In a study evaluating the antiproliferative effects of various synthesized compounds against cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range. The most potent compound showed an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent .
Evaluation of Antioxidant Capacity
Another study utilized erythrocyte alterations as biological indicators to assess the antioxidant capacity of thieno[2,3-c]pyrazole derivatives in fish exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds could significantly reduce oxidative damage in erythrocytes compared to controls .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
Physicochemical and ADME Profiles
- Solubility : The dioxolane rings in the target compound and analog enhance aqueous solubility compared to purely aromatic systems (e.g., ).
- Molecular Weight : The target compound (359 g/mol) falls within drug-like space, whereas ’s analog (517 g/mol) may face challenges in bioavailability.
- Hydrogen Bonding: The dioxopyrrolidinyl group in the target compound provides H-bond acceptors/donors, critical for target engagement, absent in ’s methoxybenzamide .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Core formation | Pd(OAc)₂, PPh₃ | DMF | 80°C | 65–70 |
| Amide coupling | HATU, DIPEA | DCM | RT | 80–85 |
Basic: What analytical methods are critical for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves bond lengths/angles in the tricyclic core (e.g., C–S bond: ~1.75 Å; N–O: ~1.40 Å) .
- ¹H/¹³C NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Basic: How should researchers screen for biological activity in vitro?
Answer:
Q. Table 2: Example Bioactivity Data
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-LOX | Fluorogenic | 0.85 ± 0.12 | |
| HeLa | MTT | 12.3 ± 1.5 |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
- Replicate assays under standardized conditions (pH, temperature, serum-free media) to minimize variability .
- Orthogonal validation : Confirm enzyme inhibition with a complementary method (e.g., SPR for binding kinetics) .
- Stability testing : Monitor compound degradation in assay buffers via LC-MS to rule out false negatives .
Advanced: What computational approaches are effective for studying target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-LOX (PDB: 3V99). Validate with mutagenesis (e.g., Ala-scanning of active sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .
Advanced: How to optimize synthetic yield while maintaining stereochemical fidelity?
Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA; confirm configurations via circular dichroism .
Advanced: What strategies mitigate stability issues during in vivo studies?
Answer:
- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility (>1 mg/mL) .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and metabolite formation in rodent models via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
